molecular formula C6H5BF2O3 B3046386 (2,3-Difluoro-6-hydroxyphenyl)boronic acid CAS No. 1238196-62-7

(2,3-Difluoro-6-hydroxyphenyl)boronic acid

Cat. No.: B3046386
CAS No.: 1238196-62-7
M. Wt: 173.91 g/mol
InChI Key: KOWZIVQZEGPNSW-UHFFFAOYSA-N
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Description

(2,3-Difluoro-6-hydroxyphenyl)boronic acid ( 1238196-62-7) is a boronic acid derivative with a molecular formula of C6H5BF2O3 and a molecular weight of 173.91 g/mol . This compound is characterized by its boronic acid group attached to a hydroxyphenyl ring that is differentially substituted with fluorine atoms at the 2 and 3 positions, making it a valuable building block in synthetic and medicinal chemistry . It is typically provided with a high purity of 97% and requires storage under an inert atmosphere at 2-8°C to maintain stability . As a key synthetic intermediate, this compound is primarily used in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is crucial for forming carbon-carbon bonds, allowing researchers to conjugate the difluoro-hydroxyphenyl moiety to other aromatic or heteroaromatic systems. The presence of both the boronic acid group and the hydroxyl group on the benzene ring provides two points for further chemical modification, enhancing its utility in constructing complex molecules. The fluorine atoms can be used to fine-tune the electronic properties, lipophilicity, and metabolic stability of the resulting compounds . This substance is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . Please refer to the Safety Data Sheet (SDS) before use. This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended.

Properties

IUPAC Name

(2,3-difluoro-6-hydroxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWZIVQZEGPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402538
Record name (2,3-difluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238196-62-7
Record name (2,3-difluoro-6-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Difluoro 6 Hydroxyphenyl Boronic Acid

Retrosynthetic Analysis of (2,3-Difluoro-6-hydroxyphenyl)boronic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available precursors. organic-chemistry.orgresearchgate.net For this compound, the most logical disconnection is the C-B bond. This leads to two primary synthetic strategies based on the nature of the key precursor, a substituted 2,3-difluorophenol (B1222669).

Pathway A: Directed ortho-Metalation (DoM) : This pathway involves the disconnection of the C-B bond to reveal a synthon of a nucleophilic aryl anion at the C-6 position. The corresponding synthetic equivalent is a 6-lithio-2,3-difluorophenol derivative, which can be generated from 2,3-difluorophenol itself through the use of a directing group.

Pathway B: Transition Metal-Catalyzed Cross-Coupling : This alternative disconnection also breaks the C-B bond but envisions an electrophilic carbon at the C-6 position. The synthetic equivalent is a 6-halo-2,3-difluorophenol, such as the commercially available 6-bromo-2,3-difluorophenol (B155040). chemicalbook.comscbt.com This precursor can then undergo a palladium-catalyzed Miyaura borylation.

Both pathways require careful consideration of functional group compatibility, particularly the management of the acidic phenolic proton, which often necessitates the use of protecting groups.

Boronylation Reactions for Aryl C-B Bond Formation

The formation of the aryl C-B bond is the crucial step in the synthesis. Several methodologies can be considered, with their applicability depending on the chosen precursor and desired regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique that uses a functional group (Directing Metalation Group, DMG) to guide deprotonation by a strong base to an adjacent position. wikipedia.org For the synthesis of this compound, the hydroxyl group can serve as the DMG, although it must first be protected to prevent it from being deprotonated by the organolithium base.

A plausible synthetic sequence is as follows:

Protection: The hydroxyl group of 2,3-difluorophenol is protected, for instance, as a methoxymethyl (MOM) ether or a similar group that is stable to strong bases but can be removed under mild conditions.

Lithiation: The protected 2,3-difluorophenol is treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically at low temperatures (-78 °C) in an ethereal solvent like THF. The DMG directs the lithiation exclusively to the C-6 position, ortho to the directing group. wikipedia.org This type of regioselective deprotonation adjacent to a fluoro substituent has been documented in related systems.

Boron Quenching: The resulting aryllithium intermediate is quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate.

Hydrolysis and Deprotection: Acidic workup hydrolyzes the borate ester to the boronic acid and simultaneously removes the protecting group to yield the final product.

Table 1: Representative Reaction Scheme for Directed ortho-Metalation
StepReactantReagents and ConditionsIntermediate/Product
12,3-DifluorophenolMOM-Cl, DIPEA, DCM1-(Methoxymethoxy)-2,3-difluorobenzene
21-(Methoxymethoxy)-2,3-difluorobenzene1. n-BuLi, THF, -78 °C 2. B(OiPr)₃(2,3-Difluoro-6-(methoxymethoxy)phenyl)boronic acid diisopropyl ester
3Boronate Ester IntermediateAq. HClThis compound

The Miyaura borylation is a robust and widely used palladium-catalyzed cross-coupling reaction to form arylboronic esters from aryl halides or triflates. organic-chemistry.orgchemsrc.com This method is particularly suitable for the synthesis of this compound, given the commercial availability of 6-bromo-2,3-difluorophenol. chemicalbook.comscbt.com

The typical reaction involves:

Protection (Optional but Recommended): The phenolic proton of 6-bromo-2,3-difluorophenol can interfere with the catalytic cycle. Therefore, protection of the hydroxyl group (e.g., as a methyl or benzyl (B1604629) ether) is often performed prior to the borylation step.

Miyaura Borylation: The protected 6-bromo-2,3-difluorophenol is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst [e.g., PdCl₂(dppf)], a base (e.g., potassium acetate, KOAc), and a suitable solvent (e.g., dioxane or DMSO). researchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to furnish the corresponding aryl boronate ester. chem960.com

Deprotection and Hydrolysis: The protecting group is removed, and the pinacol (B44631) boronate ester is hydrolyzed to the final boronic acid, often in a single acidic workup step.

Table 2: Representative Reaction Scheme for Miyaura Borylation
StepReactantReagents and ConditionsIntermediate/Product
16-Bromo-2,3-difluorophenolK₂CO₃, BnBr, Acetone1-Bromo-2-(benzyloxy)-3,4-difluorobenzene
2Aryl Bromide IntermediateB₂pin₂, PdCl₂(dppf), KOAc, Dioxane, 80-100 °C2-(2-(Benzyloxy)-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
3Boronate Ester IntermediateH₂, Pd/C (for benzyl deprotection) or Aq. AcidThis compound

Regioselective boron insertion reactions, often catalyzed by rhodium or other transition metals, typically involve the addition of a borane (B79455) across a C-C multiple bond or cleavage of a C-CN bond. chem960.com While powerful in specific contexts, applying these methods to the synthesis of this compound is not straightforward, as it would require a complex and specifically designed precursor that is not readily accessible. Therefore, this approach is considered less practical compared to DoM or Miyaura borylation for this particular target molecule.

Direct C-H borylation, most commonly catalyzed by iridium complexes, offers an atom-economical route to arylboronates by directly converting a C-H bond to a C-B bond. chemshuttle.com However, the regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered position. chemshuttle.com

Applying this methodology to a precursor like 2,3-difluorophenol (or its protected form) would likely result in a mixture of isomers. The C-6 position is flanked by the bulky directing group, making it sterically hindered. Borylation would likely occur preferentially at the C-4 or C-5 positions. While directing groups can influence the outcome, achieving exclusive selectivity at the sterically encumbered C-6 position via direct C-H borylation would be a significant challenge, making this route less synthetically desirable for this specific isomer.

Precursor Synthesis and Functional Group Interconversions

In a scenario where these precursors were unavailable, they could be prepared through multi-step sequences. For example, 2,3-difluoro-6-nitrophenol (B104600) can be synthesized from 2,3,4-trifluoronitrobenzene by regioselective nucleophilic aromatic substitution of the C-4 fluorine with a hydroxide (B78521) source. The resulting nitrophenol could then be transformed into a suitable precursor for borylation. This would involve reduction of the nitro group to an amine, followed by either a Sandmeyer-type reaction to install a bromine (for subsequent Miyaura borylation) or conversion to a hydroxyl group.

A critical functional group interconversion in both the DoM and Miyaura pathways is the protection and deprotection of the phenolic hydroxyl group. The acidic proton of the phenol (B47542) can react with the organolithium reagents used in DoM or interfere with the palladium catalyst and base in the Miyaura borylation. Therefore, converting the hydroxyl into a stable ether (e.g., methoxymethyl (MOM), benzyl (Bn), or silyl (B83357) ether) is a crucial step to ensure the success of the C-B bond-forming reaction. This protecting group must then be cleanly removed in the final step to yield the target compound.

Synthesis of Halogenated Fluorophenol Precursors

The journey towards this compound begins with the preparation of a suitable halogenated and protected fluorophenol precursor. A logical starting material is 2,3-difluorophenol. To facilitate the subsequent introduction of the boronic acid group at the 6-position, the phenolic hydroxyl group must first be protected. A common and effective protecting group for this purpose is the methyl group, converting the phenol to an anisole (B1667542) derivative.

The synthesis of 2,3-difluoroanisole (B163607) can be achieved by the methylation of 2,3-difluorophenol. A typical procedure involves reacting 2,3-difluorophenol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This reaction proceeds at room temperature and, after an aqueous workup and extraction, yields 2,3-difluoroanisole. guidechem.com

While 2,3-difluoroanisole itself is not halogenated on the ring in a position suitable for direct conversion to the boronic acid (e.g., via a Grignard reaction), it is primed for a directed ortho-metalation reaction, which will be discussed in a subsequent section. Alternative precursors, such as 1-bromo-2,3-difluoro-6-methoxybenzene, could also be envisioned, though their synthesis might be more complex.

Strategies for Orthogonal Protection and Deprotection of Phenolic Hydroxyl Groups

The use of a protecting group for the phenolic hydroxyl is crucial for the successful synthesis of this compound. The protecting group must be stable to the strongly basic conditions of the borylation step and must be selectively removable at the end of the synthesis without affecting the boronic acid moiety.

The methoxy (B1213986) group (Me) is a robust and commonly used protecting group for phenols. It is stable to organolithium reagents used in directed ortho-metalation. figshare.com The deprotection of the methoxy group to reveal the free phenol is typically the final step in the synthesis. A widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). researchgate.netnih.govcommonorganicchemistry.com The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) (DCM) at low temperatures, often starting at -78°C and slowly warming to room temperature. commonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

Other potential protecting groups for phenols include the methoxymethyl (MOM) ether or the 2-(trimethylsilyl)ethoxymethyl (SEM) ether. These offer alternative deprotection conditions, which can be advantageous if the substrate is sensitive to the conditions required for methyl ether cleavage. However, for the synthesis of this compound, the methoxy group provides a reliable and well-established protecting group strategy.

Optimization of Reaction Conditions and Scalability Considerations

A key step in the synthesis of the target molecule is the directed ortho-metalation (DoM) of the protected precursor, 2,3-difluoroanisole, followed by borylation. wikipedia.org The methoxy group directs the deprotonation to the adjacent C6 position. This reaction is typically carried out using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C). wikipedia.orgchemicalbook.com The resulting aryllithium species is then quenched with a boron electrophile, commonly triisopropyl borate [B(O-iPr)₃], to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid.

A procedure analogous to the synthesis of 2,3-difluoro-6-methoxybenzaldehyde (B67421) from 3,4-difluoroanisole (B48514) provides a strong indication of the feasibility and conditions for this transformation. chemicalbook.com In that synthesis, lithium diisopropylamide was used as the base in THF at -75°C, followed by the addition of the electrophile (in that case, DMF). For the borylation, triisopropyl borate would be used as the electrophile.

Table 1: Potential Reaction Conditions for the Synthesis of (2,3-Difluoro-6-methoxyphenyl)boronic acid

StepReagents and ConditionsPurpose
Protection2,3-difluorophenol, CH₃I, K₂CO₃, DMSO, room temperatureSynthesis of 2,3-difluoroanisole
Directed Ortho-Metalation2,3-difluoroanisole, LDA or n-BuLi, THF, -78°CGeneration of the C6-lithiated species
BorylationTriisopropyl borate, -78°C to room temperatureIntroduction of the boronic ester group
HydrolysisAqueous acid (e.g., HCl)Formation of (2,3-Difluoro-6-methoxyphenyl)boronic acid
DeprotectionBBr₃, DCM, -78°C to room temperatureCleavage of the methyl ether to yield the final product

Regarding scalability, directed ortho-metalation reactions can present challenges in large-scale industrial applications. numberanalytics.com However, recent advancements, including the use of alternative metalating agents like magnesium- and zinc-amide bases, have been shown to be effective at the 80-100 mmol scale. figshare.comresearchgate.net Careful control of temperature, addition rates, and mixing is crucial for achieving consistent results and minimizing side reactions on a larger scale.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

The most plausible synthetic route to this compound, as outlined above, relies on a directed ortho-metalation strategy. An alternative approach could involve the synthesis of a halogenated precursor, such as 1-bromo-2,3-difluoro-6-methoxybenzene, followed by a halogen-metal exchange and subsequent borylation. However, the regioselective synthesis of this specific bromo-derivative may be challenging.

A comparison of the DoM route with a hypothetical route involving a Suzuki-Miyaura cross-coupling borylation of a bromo-precursor highlights several key differences in terms of efficiency, selectivity, and atom economy.

Efficiency and Selectivity: The DoM route offers excellent regioselectivity due to the directing effect of the methoxy group, ensuring the introduction of the boronic acid at the desired C6 position. wikipedia.org The yields for DoM reactions can be high, provided that the reaction conditions are carefully controlled. The alternative route's efficiency would heavily depend on the successful and high-yielding synthesis of the required bromo-precursor.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. scbt.com Addition and rearrangement reactions generally have high atom economy, while substitution and elimination reactions have lower atom economy. The DoM-borylation sequence involves a deprotonation followed by addition to the borate ester. The main byproducts are the protonated base (e.g., diisopropylamine (B44863) from LDA) and isopropanol (B130326) from the hydrolysis of the boronate ester. A Suzuki-Miyaura borylation, on the other hand, would involve a pre-functionalized aryl halide, a diboron reagent (like bis(pinacolato)diboron), a palladium catalyst, a ligand, and a base. This often results in a lower atom economy due to the generation of stoichiometric amounts of salt byproducts and the use of complex ligands.

Table 2: Conceptual Comparison of Synthetic Routes

ParameterDirected Ortho-Metalation RouteHypothetical Suzuki-Miyaura Borylation Route
Starting Material2,3-Difluoroanisole1-Bromo-2,3-difluoro-6-methoxybenzene
Key TransformationLithiation-BorylationPd-catalyzed Borylation
SelectivityHigh regioselectivity directed by the methoxy groupDependent on the synthesis of the correct regioisomer of the bromo-precursor
Atom EconomyGenerally higherGenerally lower due to catalyst, ligand, and stoichiometric base
ReagentsOrganolithium base, trialkyl borateAryl bromide, diboron reagent, Pd catalyst, ligand, base

Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Hydroxyphenyl Boronic Acid

Fundamental Reactivity Patterns of Boronic Acids

Boronic acids, characterized by the R-B(OH)₂ functional group, exhibit a rich and diverse reactivity profile. This reactivity is fundamentally governed by the electron-deficient nature of the boron atom.

Lewis Acidity and Complexation Behavior

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid—an electron pair acceptor. nih.gov This Lewis acidity is a defining characteristic, allowing boronic acids to interact with Lewis bases (electron pair donors). In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form through the addition of a hydroxide (B78521) ion. nih.gov The pKa of a boronic acid is a measure of its Lewis acidity, with lower pKa values indicating stronger acidity. Generally, arylboronic acids are more acidic than their alkyl counterparts. nih.gov The equilibrium between the neutral boronic acid and the anionic boronate is highly dependent on the pH of the solution. nih.gov

This complexation behavior is not limited to hydroxide ions. Boronic acids can form reversible covalent complexes with a variety of diols, including sugars, to form five- or six-membered cyclic boronic esters. This property is the basis for their use in sensors for saccharides.

Transmetalation Mechanisms in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a testament to the importance of boronic acids. A critical step in the catalytic cycle of this reaction is transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. rsc.org

The generally accepted mechanism involves the activation of the boronic acid by a base. This activation can proceed through two primary pathways:

The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. This boronate then displaces the halide on the palladium(II) complex.

The Oxo-Palladium Pathway: The base (often a hydroxide) first reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid to facilitate the transfer of the aryl group. nih.gov

Both pathways converge to a key intermediate from which reductive elimination occurs to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The specific pathway that predominates can be influenced by the reaction conditions, including the nature of the base, solvent, and ligands on the palladium catalyst.

Equilibria in Solution: Dehydration to Boroxines and Esterification

In solution and in the solid state, boronic acids can undergo a reversible dehydration reaction to form cyclic trimers known as boroxines. researchgate.netnih.gov This equilibrium is influenced by factors such as temperature, solvent, and the concentration of water. The formation of boroxines is an entropically driven process due to the release of three molecules of water for every boroxine (B1236090) molecule formed. clockss.org While boronic acids are typically used in cross-coupling reactions, their corresponding boroxines can also be active participants.

Boronic acids also exist in equilibrium with their boronic esters in the presence of alcohols. The position of this equilibrium can be shifted by controlling the reaction conditions, such as the removal of water. The formation of boronic esters can be used as a strategy to protect the boronic acid functionality or to modify its reactivity.

Influence of Fluorine Substituents on Reactivity

The introduction of fluorine atoms onto the aryl ring of a phenylboronic acid can significantly modulate its reactivity. In the case of (2,3-Difluoro-6-hydroxyphenyl)boronic acid, the presence of two vicinal fluorine atoms, in addition to a hydroxyl group, imparts unique electronic and steric characteristics.

Electronic Effects of Vicinal Fluorines on Boron Acidity and Aryl Ring Activation

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced when the fluorine atom is in the ortho position relative to the boronic acid group. The introduction of fluorine substituents generally increases the Lewis acidity of phenylboronic acids, resulting in lower pKa values. nih.gov This increased acidity is due to the stabilization of the resulting anionic boronate form by the electron-withdrawing fluorine atoms. nih.gov

In this compound, the two vicinal fluorine atoms are expected to significantly enhance the Lewis acidity of the boron center. The ortho-fluorine atom can also participate in the formation of an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid, which can further stabilize the molecule and influence its acidity. nih.gov The electron-withdrawing nature of the fluorine atoms also activates the aryl ring towards certain reactions, although it can also lead to side reactions such as protodeboronation, particularly in electron-deficient systems. nih.gov

Table 1: General Effect of Substituents on the Acidity of Phenylboronic Acids

Substituent Position Electronic Effect Impact on pKa
Electron-donating para +I, +M Increases
Electron-withdrawing para -I, -M Decreases
Fluorine ortho -I Decreases
Fluorine meta -I Decreases

This table presents general trends. Actual pKa values can be influenced by a combination of electronic and steric effects.

Steric Hindrance and Conformational Preferences Induced by Fluorine Atoms

The presence of substituents in the ortho position to the boronic acid group can introduce steric hindrance. This steric bulk can influence the rate and outcome of reactions. For instance, bulky ortho substituents can hinder the approach of reactants to the boron center, potentially slowing down reactions like esterification or transmetalation. nih.gov

In this compound, the fluorine atom at the 2-position and the hydroxyl group at the 6-position are both ortho to the boronic acid. The fluorine atom is relatively small, but its presence, along with the adjacent fluorine and the hydroxyl group, can influence the preferred conformation of the molecule. The boronic acid group may twist out of the plane of the aromatic ring to minimize steric interactions. This twisting can, in turn, affect the conjugation of the boron's vacant p-orbital with the π-system of the aryl ring, thereby influencing its electronic properties and reactivity. nih.gov The specific conformational preferences will be a balance between minimizing steric strain and maximizing stabilizing interactions, such as intramolecular hydrogen bonding.

Intramolecular Interactions (e.g., B-O-H···F Hydrogen Bonds) and their Impact on Conformation and Reactivity

The conformation and reactivity of this compound are significantly influenced by a network of intramolecular interactions. The proximity of the ortho-hydroxyl group and the fluorine atom at the 3-position to the boronic acid group allows for the formation of intramolecular hydrogen bonds.

Specifically, a B-O-H···F hydrogen bond can form between the hydroxyl group of the boronic acid and the adjacent fluorine atom. Such intramolecular hydrogen bonds are known to occur in ortho-fluorophenylboronic acids. mdpi.com These interactions, while generally weak, play a crucial role in stabilizing specific conformations of the molecule. mdpi.com Computational studies on simpler analogs like 2-fluorophenylboronic acid confirm that an intramolecular OH···F hydrogen bond is a stabilizing feature that can dictate the conformational equilibrium. researchgate.net This hydrogen bond can influence the orientation of the boronic acid's B(OH)₂ group relative to the phenyl ring. researchgate.net For a majority of fluoro-substituted phenylboronic acids, the boronic acid group is twisted with respect to the phenyl ring, with a dihedral angle of about 25°. mdpi.com

The increased acidity of ortho-fluoro substituted phenylboronic acids is attributed to the formation of an intramolecular B-O-H···F hydrogen bond, which helps to stabilize the tetrahedral boronate anion. researchgate.net

Role of the ortho-Hydroxyl Group in Reaction Pathways

The ortho-hydroxyl group is not a passive substituent; it actively participates in and directs the course of chemical reactions involving this compound.

The ortho-hydroxyl group can engage in intramolecular coordination with the boron atom. This is particularly relevant in the context of reactions that proceed through intermediates where the boron center becomes more Lewis acidic. For instance, in Suzuki-Miyaura cross-coupling reactions, an ortho-methoxy group has been observed to influence selectivity through a metal-oxygen chelation effect in the transition state. beilstein-journals.orgnih.govresearchgate.net A similar chelation effect can be anticipated for the ortho-hydroxyl group in this compound, where the oxygen atom could coordinate to a metal catalyst, thereby influencing the geometry of the transition state and the distribution of reaction products. beilstein-journals.orgnih.govresearchgate.net

In aqueous solutions, ortho-formylphenylboronic acid has been shown to exist as a cyclic benzoxaborole isomer. acs.org This highlights the propensity of ortho-substituents with oxygen atoms to form intramolecular linkages with the boronic acid group, a reactivity pattern that is plausible for the ortho-hydroxyl group under certain conditions.

The ortho-hydroxyl group is a proton donor and can participate in proton transfer steps within a reaction mechanism. In reactions occurring under basic conditions, this hydroxyl group can be deprotonated, forming a phenoxide. The resulting negative charge can enhance the electron-donating ability of the ring and potentially influence the reactivity at the boron center.

Moreover, the hydrogen-bonding capabilities of the ortho-hydroxyl group can mediate interactions with solvents or other reagents, effectively guiding them to the reactive site. This can be particularly important in catalyzed reactions where the substrate needs to adopt a specific orientation within the catalyst's coordination sphere. The hydroxyl group, acting as a hydrogen bond donor or acceptor, can help to pre-organize the transition state assembly.

Reaction Kinetics and Thermodynamics of Key Transformation Pathways

In the Suzuki-Miyaura coupling, the oxidative addition step is often rate-determining. libretexts.org However, kinetic studies on related systems have shown that under certain conditions, steps involving the boronic acid, such as the formation of a boronate intermediate or the transmetalation step itself, can become rate-limiting. acs.org The presence of the ortho-hydroxyl and fluorine substituents in this compound could plausibly alter the energy landscape of the catalytic cycle, potentially changing the rate-determining step compared to simpler phenylboronic acids.

Thermodynamically, the stability of intermediates and products will be influenced by the intramolecular interactions discussed earlier. For example, if a reaction product benefits from a strong intramolecular hydrogen bond that is not present in the starting material, this will provide a thermodynamic driving force for the reaction.

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms of organoboron compounds. tandfonline.com For this compound, computational studies can provide detailed insights into its conformational preferences, the energetics of intramolecular hydrogen bonding, and the transition states of its reactions.

Computational analyses of monosubstituted phenylboronic acids have shown that ortho-substituents play a significant role in determining the preferred orientation of the hydroxyl groups of the boronic acid moiety. nih.gov DFT calculations on 2-fluorophenylboronic acid have been used to evaluate the stabilizing effect of the intramolecular OH···F hydrogen bond in comparison to other electronic interactions. researchgate.net Such studies can quantify the energetic contributions of these interactions and predict the most stable conformers.

In the context of reaction mechanisms, computational modeling can be used to map out the entire energy profile of a reaction, such as a Suzuki-Miyaura coupling. This would involve calculating the structures and energies of all reactants, intermediates, transition states, and products. Such a study could clarify the role of the ortho-hydroxyl and fluorine substituents in stabilizing or destabilizing key transition states, thereby explaining observed reactivity and selectivity. For example, computational studies have been instrumental in understanding the mechanistic pathways of boron-catalyzed amidation reactions, leading to the proposal of new mechanisms involving dimeric boron species. rsc.org A similar approach for reactions of this compound could reveal novel mechanistic details arising from its unique substitution pattern.

Detailed computational investigations can also shed light on the reactivity differences between various boronic acid derivatives, providing a rationale for experimental observations. nih.gov

Advanced Spectroscopic and Computational Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For a comprehensive analysis of (2,3-Difluoro-6-hydroxyphenyl)boronic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H, ¹³C, ¹¹B, and ¹⁹F NMR Chemical Shifts and Coupling Constants

Detailed experimental NMR data for this compound, including chemical shifts (δ) and coupling constants (J), are not widely available in peer-reviewed literature or public spectral databases. However, a theoretical analysis allows for the prediction of the expected spectral features.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the hydroxyl protons of the phenyl and boronic acid groups. The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating hydroxyl group. The protons of the B(OH)₂ group are typically broad and may exchange with solvent, sometimes not being observed.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine would appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling. Carbons further away would exhibit smaller, long-range C-F couplings. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the fluoro and hydroxyl substituents. The carbon atom attached to the boronic acid group often shows a broad signal due to the quadrupolar nature of the boron nucleus.

¹¹B NMR: The boron-11 (B1246496) NMR spectrum is particularly informative for organoboron compounds. For a trigonal planar boronic acid like this compound, a single, typically broad resonance would be expected. The chemical shift of this signal provides insight into the electronic environment of the boron atom.

¹⁹F NMR: The fluorine-19 NMR spectrum would show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. These signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with neighboring aromatic protons (H-F coupling).

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling Constants (J)
¹H Aromatic: ~6.5-7.5 Complex multiplets due to H-H and H-F couplings
OH (Phenol): Variable, broad Singlet (broad)
B(OH)₂: Variable, very broad Singlet (very broad)
¹³C Aromatic (C-F): ~140-160 Doublets (large ¹JCF)
Aromatic (C-OH): ~150-160 Multiplet
Aromatic (C-B): Variable, broad Singlet (broad)
Aromatic (C-H): ~110-130 Multiplets due to C-F and C-H couplings
¹¹B ~25-35 Singlet (broad)
¹⁹F Variable Multiplets due to F-F and H-F couplings

Note: This table contains generalized predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HMQC, HMBC, NOESY)

While specific 2D NMR studies for this compound are not documented in available literature, these techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between neighboring protons in the aromatic ring, helping to assign their specific positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon atoms they are directly attached to, allowing for the definitive assignment of each carbon atom in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework by observing long-range couplings, for instance, from an aromatic proton to the carbon bearing the boronic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. For this molecule, it could help determine the preferred conformation, particularly regarding the orientation of the hydroxyl and boronic acid groups relative to the phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for this compound is not reported in major databases. However, HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the composition of C₆H₅BF₂O₃. For example, using electrospray ionization in negative mode (ESI-), the expected accurate mass for the deprotonated molecule [M-H]⁻ would be calculated and compared to the experimental value to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. Analysis of the resulting fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected:

Loss of water (H₂O) from the boronic acid moiety.

Loss of boric acid (H₃BO₃).

Cleavage of the carbon-boron bond.

Fragmentations of the aromatic ring.

Studying these fragmentation patterns would allow for confirmation of the connectivity of the functional groups.

Expected Mass Spectrometry Data

Technique Ion Mode Expected m/z Information Provided
HRMS ESI- [C₆H₄BF₂O₃]⁻ Exact mass for elemental formula confirmation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular bonds and functional groups. While experimental IR and Raman spectra for this compound are not publicly available, the expected characteristic vibrational bands can be predicted.

O-H Stretching: A broad band in the high-frequency region of the IR spectrum (typically 3200-3600 cm⁻¹) would be expected, corresponding to the stretching vibrations of the hydroxyl groups on both the phenol (B47542) and the boronic acid.

Aromatic C-H Stretching: Signals just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.

B-O Stretching: A strong absorption band, typically in the 1300-1400 cm⁻¹ region, is characteristic of the B-O stretching vibration in boronic acids.

C-F Stretching: Strong bands in the 1100-1300 cm⁻¹ region would indicate the presence of the carbon-fluorine bonds.

Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and potentially the B-O symmetric stretch, which might be weak in the IR spectrum.

Predicted Vibrational Spectroscopy Data

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H stretch (Phenol, Boronic Acid) 3200-3600 (Broad, Strong) Weak
Aromatic C-H stretch 3000-3100 (Medium) Medium-Strong
Aromatic C=C stretch 1450-1600 (Multiple bands) Strong
B-O stretch 1300-1400 (Strong) Medium

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound. Therefore, a detailed analysis based on experimental crystal structure determination for this specific compound cannot be provided at this time. Such an analysis would typically include the following aspects:

Crystal Packing and Intermolecular Interactions

In the absence of specific crystallographic data for this compound, general principles of phenylboronic acid crystal structures can be considered. Typically, these molecules form extensive networks of hydrogen bonds. The boronic acid groups, B(OH)₂, are potent hydrogen bond donors, while the hydroxyl and fluorine substituents on the phenyl ring can act as hydrogen bond acceptors. It would be expected that the crystal packing is dominated by hydrogen bonding between the boronic acid moieties, potentially forming dimers or larger polymeric structures. The hydroxyl group would also participate in this network, while the difluoro substitution pattern would influence the packing arrangement and could lead to other non-covalent interactions, such as dipole-dipole or C–F···H interactions.

Boron Coordination Geometry and Conformational Analysis

The boron atom in phenylboronic acids typically adopts a trigonal planar geometry. In the solid state, this geometry is generally maintained, although slight pyramidalization can occur due to intermolecular interactions within the crystal lattice. The conformation of the molecule would be defined by the torsion angle between the phenyl ring and the boronic acid group. This conformation is influenced by the steric and electronic effects of the ortho-substituents—in this case, the fluorine and hydroxyl groups. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the boronic acid moiety is a possibility that could significantly impact the molecule's preferred conformation, leading to a more planar arrangement.

Computational Chemistry Approaches

While specific published computational studies for this compound are not available, the following sections describe the established theoretical methods that would be used to characterize its properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key properties. These calculations can predict the optimized molecular geometry, vibrational frequencies (for comparison with IR and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and indicate regions susceptible to electrophilic or nucleophilic attack.

Calculated Property Significance
Optimized GeometryPredicts bond lengths and angles in the lowest energy state.
HOMO/LUMO EnergiesDetermines electron-donating/accepting abilities and reactivity.
HOMO-LUMO GapIndicates chemical stability and electronic excitation energy.
Vibrational FrequenciesCorrelates with experimental IR and Raman spectra for structural confirmation.
MEP MapShows charge distribution and predicts sites for intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational tool used to study the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the atomic trajectories by integrating Newton's laws of motion. This technique allows for the exploration of the molecule's conformational landscape, identifying stable conformers and the energy barriers between them. MD simulations provide insight into the flexibility of the molecule, particularly the rotation around the C–B bond, and how intermolecular interactions with solvent molecules influence its dynamic structure.

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations, often employing DFT, are instrumental in modeling reaction mechanisms. For a molecule like this compound, these calculations could be used to investigate its participation in reactions such as the Suzuki-Miyaura coupling. By mapping the potential energy surface of the reaction, chemists can identify transition states, intermediates, and calculate activation energies. This modeling provides a detailed, step-by-step understanding of the reaction pathway, elucidating the roles of catalysts, reagents, and the specific structural features of the boronic acid that influence reactivity.

Derivatization and Further Functionalization Strategies

Modification of the Boronic Acid Group for Enhanced Reactivity or Specificity

The boronic acid functional group is a versatile handle for a range of chemical transformations, allowing for its conversion into other boron-containing species with altered properties.

Formation of Boronates, Boronate Esters, and Boronate Amides

(2,3-Difluoro-6-hydroxyphenyl)boronic acid can be readily converted into various boronate derivatives. Boronate esters, in particular, are frequently synthesized to improve stability, facilitate purification, and modify reactivity in cross-coupling reactions. This transformation is typically achieved through the condensation reaction of the boronic acid with a diol. The choice of diol can influence the properties of the resulting boronate ester. For instance, pinacol (B44631) is commonly used to form stable, crystalline pinacol boronate esters. The formation of chiral boronate esters, using chiral diols, can be employed in asymmetric synthesis.

ReactantProductReaction ConditionsPurpose
Diol (e.g., pinacol, ethylene (B1197577) glycol)Boronate EsterDehydrating agent (e.g., MgSO₄) or azeotropic removal of waterIncreased stability, improved solubility in organic solvents, purification aid, modulation of reactivity in cross-coupling reactions.
Diamine or AminoalcoholBoronate Amide/EsterCondensation reactionIntroduction of nitrogen-containing functionalities, potential for altered biological activity or coordination properties.

Selective Transformations of the Boronic Acid Moiety

The boronic acid group can undergo several selective transformations. For instance, it can be converted to a trifluoroborate salt by treatment with KHF₂. Potassium aryltrifluoroborates are often more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura cross-coupling reactions. Additionally, the boronic acid can be converted to other organoboron species, which may offer different reactivity profiles.

Chemical Transformations of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is another key site for derivatization, allowing for the introduction of a wide range of functional groups through ether and ester linkages.

Generation of Diverse Ether and Ester Derivatives

The synthesis of ether derivatives from the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. wikipedia.orgmasterorganicchemistry.com This method allows for the introduction of various alkyl or aryl substituents.

Ester derivatives can be prepared via Fischer esterification, where the phenol is reacted with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.comrug.nl Alternatively, acylation with an acyl halide or anhydride (B1165640) in the presence of a base provides a more reactive route to ester formation.

Reaction TypeReagentsProduct
Williamson Ether Synthesis1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X)Aryl Ether
Fischer EsterificationCarboxylic acid (R-COOH), Acid catalyst (e.g., H₂SO₄)Aryl Ester
AcylationAcyl halide (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., pyridine)Aryl Ester

Oxidation and Other Redox Reactions of the Hydroxyl Group

The phenolic hydroxyl group is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. Mild oxidation may lead to the formation of quinone-type structures, although the specifics for this particular difluorinated phenol are not extensively documented. It is important to consider that the boronic acid group may also be sensitive to certain oxidizing agents.

Strategies for Further Functionalization of the Fluorinated Aromatic Ring

The aromatic ring of this compound can be further functionalized, primarily through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (two fluorine atoms, a hydroxyl group, and a boronic acid group) will govern the position of substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The boronic acid group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the regioselectivity of subsequent reactions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be challenging on highly substituted and deactivated rings.

The positions of further substitution will be influenced by the combined directing effects of the existing groups, requiring careful consideration of the reaction conditions to achieve the desired regioselectivity.

Selective Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. wikipedia.org In a polysubstituted benzene (B151609) derivative like this compound, the regiochemical outcome of an EAS reaction is determined by the cumulative directing effects of the existing substituents. ucalgary.cauomustansiriyah.edu.iq The molecule has two available positions for substitution: C4 and C5.

The directing influence of each substituent can be summarized as follows:

Hydroxyl (-OH) group at C6: A powerful activating group that directs incoming electrophiles to the ortho (C5) and para (C3, blocked) positions. libretexts.orglibretexts.org

Fluoro (-F) groups at C2 and C3: These are deactivating groups due to their strong inductive electron-withdrawal, but they act as ortho-, para-directors because of resonance effects. libretexts.org The C2-fluoro directs to C3 (blocked) and C5; the C3-fluoro directs to C2 (blocked) and C4.

Boronic acid [-B(OH)₂] group at C1: A deactivating group that directs incoming electrophiles to the meta (C3, blocked, and C5) positions. fiveable.me

Therefore, standard EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts acylation/alkylation are all predicted to occur with high regioselectivity at the C5 position. masterorganicchemistry.commasterorganicchemistry.com

Substituent (Position)Activating/Deactivating EffectDirecting EffectFavored Position(s)
-OH (C6)Strongly ActivatingOrtho, ParaC5, C3
-F (C2)DeactivatingOrtho, ParaC5, C3
-F (C3)DeactivatingOrtho, ParaC4, C2
-B(OH)₂ (C1)DeactivatingMetaC5, C3

Table 1. Summary of substituent directing effects for electrophilic aromatic substitution on this compound. The C5 position is the consensus target for substitution.

Directed Metalation or Coupling at Other Ring Positions

Beyond classical EAS, directed ortho metalation (DoM) offers an alternative and highly regioselective method for C-H functionalization. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a Directed Metalation Group (DMG), which coordinates to an organolithium base (e.g., n-butyllithium) and directs deprotonation at the adjacent ortho position. baranlab.org

In this compound, the hydroxyl group is a potent DMG. wikipedia.org Upon deprotonation by the base to form a lithium phenoxide, its directing ability is further enhanced. The phenoxide will direct the lithiation to its only available ortho position, C5. The subsequent quenching of the resulting aryllithium intermediate with a suitable electrophile (e.g., I₂, CO₂, aldehydes) introduces a new substituent exclusively at this site.

Modern transition-metal-catalyzed C-H activation reactions provide another avenue for derivatization. yale.edu These methods often use a directing group to guide a metal catalyst (e.g., palladium, rhodium) to a specific C-H bond. beilstein-journals.org Analogous to DoM, the hydroxyl group in the target molecule would be the most effective directing group, again favoring functionalization at the C5 position.

Synthesis of Poly-Functionalized Derivatives for Diverse Research Applications

The functionalization strategies described above open the door to a wide array of poly-functionalized derivatives, which are valuable as building blocks in medicinal chemistry and materials science. nih.govchemrxiv.org The boronic acid at C1 serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, while the C5 position can be selectively modified via EAS or DoM. researchgate.net

This orthogonality allows for a modular approach to complex molecule synthesis:

Functionalization at C5: An initial EAS or DoM reaction can introduce a fifth substituent. For example, iodination via DoM followed by quenching with I₂ would yield (2,3-Difluoro-6-hydroxy-5-iodophenyl)boronic acid.

Coupling at C1: The boronic acid of this new intermediate can then be used in a Suzuki-Miyaura coupling reaction to attach a desired aryl or heteroaryl group.

Further Modification: The iodo group at C5 in this biaryl product can then be subjected to a second cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki-Miyaura coupling), allowing for the stepwise and controlled construction of highly decorated, non-symmetrical biaryl systems.

This synthetic versatility makes this compound a valuable starting material for generating chemical libraries to explore structure-activity relationships (SAR) in drug discovery programs. chemrxiv.org

Design Principles for Modulating Compound Properties via Derivatization

Derivatization is a key tool for fine-tuning the physicochemical and biological properties of a molecule. The introduction of new functional groups onto the this compound scaffold can systematically modulate its characteristics based on established chemical principles.

Lewis Acidity (pKa): The pKa of a boronic acid is a measure of its Lewis acidity and is critical for its reactivity and biological function, such as diol binding. semanticscholar.orgrsc.org This property is highly sensitive to the electronic nature of the substituents on the aromatic ring. researchgate.net Introducing electron-withdrawing groups (EWGs) like -NO₂ or -CN at the C5 position would be expected to lower the pKa (increase acidity) by stabilizing the anionic tetrahedral boronate species. Conversely, adding electron-donating groups (EDGs) would raise the pKa. mdpi.com The ability to tune the pKa is essential for designing boronic acid-based sensors that operate at physiological pH. researchgate.netnih.gov

Binding Interactions and Biological Activity: In medicinal chemistry, derivatization is the cornerstone of lead optimization. Introducing new functional groups can create additional points of interaction (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with a biological target, thereby enhancing binding affinity and efficacy. Functionalization can also be used to block metabolic hotspots or improve pharmacokinetic properties like absorption and distribution. nih.gov

Substituted Phenylboronic AcidSubstituent (Position)pKa
Phenylboronic acid-H8.83
4-Methoxyphenylboronic acid4-OCH₃ (EDG)9.24
4-Fluorophenylboronic acid4-F (EWG)8.77
3-Fluorophenylboronic acid3-F (EWG)8.45
2-Fluorophenylboronic acid2-F (EWG)8.06
4-Nitrophenylboronic acid4-NO₂ (Strong EWG)7.23
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-(CF₃)₂ (Strong EWG)6.66

Table 2. Influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the aqueous pKa of various phenylboronic acids. Data sourced from multiple studies. researchgate.netmdpi.comnih.govacs.orgwikipedia.org

Emerging Research Directions and Prospects

Integration into Automated and High-Throughput Synthesis Platforms

The structural characteristics of (2,3-Difluoro-6-hydroxyphenyl)boronic acid make it an ideal candidate for integration into automated and high-throughput synthesis platforms. These systems are designed to accelerate the discovery and optimization of new molecules by performing chemical reactions with increased speed and efficiency while minimizing human error. sigmaaldrich.com Boronic acids are fundamental reagents in cornerstone reactions such as the Suzuki-Miyaura cross-coupling, which is frequently utilized in these automated platforms for creating diverse compound libraries. sigmaaldrich.com

The stability and reactivity of this compound are compatible with the reaction conditions typically employed in automated synthesizers. chemshuttle.com Its use would allow for the systematic and rapid generation of novel derivatives for applications in medicinal chemistry and materials science. By incorporating this building block into automated workflows, researchers can efficiently explore the chemical space around a core scaffold, leading to the faster identification of lead compounds with desired biological activities or material properties.

Development of Novel Catalytic Systems Utilizing this compound as a Ligand or Co-catalyst

Beyond its role as a synthetic building block, there is growing interest in using this compound as a component of novel catalytic systems. Organoboron acids are recognized for their utility as Lewis acid catalysts in a variety of organic transformations. nih.gov The electronic properties of the boron center in this compound are significantly influenced by the ortho-hydroxyl group and the two electron-withdrawing fluorine atoms on the phenyl ring.

This unique electronic profile could be exploited in several ways:

Lewis Acid Catalysis: The compound itself could serve as a mild, tunable Lewis acid catalyst for reactions such as dehydrations, carbonyl condensations, and acylations. nih.gov

Ligand Development: The boronic acid and hydroxyl moieties can act as coordination sites for metal centers, allowing the compound to function as a bidentate ligand. The electronic tuning provided by the fluorine atoms could modulate the reactivity and selectivity of the resulting metal complex in catalytic cycles.

Co-catalysis and Brønsted Acid Catalysis: The ortho-hydroxyl group can engage in intramolecular hydrogen bonding or coordination with the boronic acid, potentially creating a bifunctional catalyst or a stronger Brønsted acid system capable of activating substrates in unique ways. nih.gov Research in this area could lead to the development of highly selective and efficient catalysts for challenging organic transformations.

Advanced Applications in Chemical Biology as Mechanistic Probes or Building Blocks for Biosensors

In the field of chemical biology, this compound presents significant opportunities as a mechanistic probe and a key component in the construction of advanced biosensors. Its ability to interact specifically and reversibly with biologically relevant molecules is central to these applications.

A well-established feature of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as carbohydrates, glycoproteins, and certain amino alcohols, to form cyclic boronate esters. nih.govnih.gov This specific interaction is the foundation for using boronic acids as synthetic receptors for the recognition and detection of these biomolecules. nih.govresearchgate.net

This compound can be employed to study molecular recognition events with high precision. The binding affinity and kinetics of boronate ester formation can be finely tuned by the electronic effects of the fluorine and hydroxyl substituents. This allows for the design of probes that can selectively target specific carbohydrates or glycoproteins, which is crucial for studying their roles in metabolic processes, cell signaling, and disease pathology. nih.govresearchgate.net The reversibility of the boronate ester bond is also advantageous, enabling the development of dynamic and responsive sensing systems. nih.gov

Table 1: Potential Molecular Recognition Interactions

Target Biomolecule Interacting Moiety Resulting Complex Potential Application
Carbohydrates (e.g., Glucose) cis-1,2- or 1,3-diols Cyclic Boronate Ester Glucose sensing, Glycan profiling
Amino Alcohols Amine and Hydroxyl groups Boronate Complex Detection of neurotransmitters
Glycoproteins Sialic acid or other glycan diols Cyclic Boronate Ester Disease biomarker detection
Ribonucleic Acids (RNA) Ribose sugar cis-diols Cyclic Boronate Ester RNA sensing and imaging

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool in chemical biology and drug discovery due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. ehu.es Fluorinated compounds can serve as effective reporter molecules, where changes in the ¹⁹F NMR signal provide information about the molecule's local environment, conformation, and binding interactions. nih.gov

This compound is an excellent candidate for developing such reporter systems. The two fluorine atoms on the phenyl ring provide a distinct and sensitive ¹⁹F NMR signal. Upon binding to a target biomolecule, such as a carbohydrate, the local chemical environment of the fluorine atoms changes, leading to a measurable shift in their resonance frequency. nih.gov This phenomenon can be used to:

Quantitatively measure binding affinities between the boronic acid probe and its target.

Screen for inhibitors that disrupt this interaction.

Study the structure and dynamics of protein-carbohydrate complexes.

The development of such ¹⁹F NMR probes would provide a non-invasive and highly informative method for investigating complex biological systems.

Sustainable and Green Chemistry Approaches for Synthesis and Application

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are increasingly important in chemical synthesis and application. Organoboron compounds are generally considered to have low toxicity, making them attractive from a green chemistry perspective. nih.gov

Future research on this compound is likely to focus on sustainable practices, including:

Greener Synthesis Routes: Developing synthetic methods that avoid hazardous reagents and solvents, minimize purification steps (e.g., through "one-pot" procedures), and utilize milder reaction conditions. nih.gov

Aqueous Applications: Exploring the use of this compound in aqueous media, which is the most environmentally benign solvent. The catalytic activity of boronic acids is often effective in water, which could expand its applications in green catalysis. nih.gov

Atom Economy: Designing reactions that incorporate a high percentage of the atoms from the starting materials into the final product, thereby reducing waste.

By focusing on these areas, the environmental impact of producing and using this compound can be significantly minimized.

Theoretical Advancements and Predictive Modeling of this compound Reactivity and Interactions

Computational chemistry and theoretical modeling are indispensable tools for understanding and predicting the behavior of molecules. Applying these methods to this compound can provide deep insights that guide experimental research.

Key areas for theoretical investigation include:

Reactivity Prediction: Using quantum mechanical calculations, such as Density Functional Theory (DFT), to predict the reactivity of the compound in various reactions, including Suzuki-Miyaura coupling and its potential catalytic applications. This can help in optimizing reaction conditions and predicting potential side products.

Modeling Binding Interactions: Simulating the formation of boronate esters with different diol-containing molecules to predict binding energies and structural geometries. This information is invaluable for designing high-affinity biosensors and molecular probes.

Predicting Spectroscopic Properties: Calculating theoretical ¹⁹F NMR chemical shifts to aid in the interpretation of experimental spectra and to predict how these shifts will change upon binding to a target.

These predictive models can accelerate the research and development cycle by allowing scientists to prioritize the most promising experimental avenues, ultimately leading to a more rapid realization of the full potential of this compound.

Unexplored Reactivity Modes and Transformative Applications in Niche Chemical Fields

While this compound is recognized for its role in traditional cross-coupling reactions, its unique substitution pattern—featuring a sterically accessible hydroxyl group and two electron-withdrawing fluorine atoms ortho and meta to the boronic acid moiety—opens avenues for novel reactivity and specialized applications. Emerging research directions are beginning to explore beyond conventional transformations, leveraging the compound's distinct electronic and structural characteristics. These underexplored areas promise to position this compound as a valuable tool in niche areas of materials science, catalysis, and chemical biology.

The presence of fluorine atoms significantly increases the Lewis acidity of the boron center, a property that is further modulated by the adjacent hydroxyl group. mdpi.comresearchgate.net This enhanced acidity, combined with the potential for intramolecular hydrogen bonding, suggests that the compound may exhibit unique behavior in reactions where the boronic acid moiety plays a role beyond that of a simple aryl donor.

Organocatalysis and Frustrated Lewis Pairs (FLPs)

The heightened Lewis acidity of this compound, a direct consequence of its electron-deficient phenyl ring, makes it a compelling candidate for organocatalysis. Arylboronic acids can catalyze a variety of reactions, such as dehydrative C-alkylation, by activating alcohols. acs.org The electron-withdrawing nature of the difluoro-substituted ring in this specific compound is expected to enhance its catalytic efficacy in comparison to simpler phenylboronic acids.

Furthermore, its potent Lewis acidity, combined with the steric hindrance provided by the ortho-substituents, makes it an ideal component for the formation of Frustrated Lewis Pairs (FLPs). FLPs, which consist of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, are capable of activating small molecules like H₂. The use of highly Lewis acidic boranes is crucial in this context, and the electronic properties of this compound make it a prime candidate for the development of novel, metal-free catalytic systems for hydrogenation and other transformations.

Table 1: Predicted Catalytic Applications Based on Enhanced Lewis Acidity
Catalytic SystemPotential Role of this compoundPredicted Advantage
Organocatalysis Lewis acid catalyst for alcohol activationHigher catalytic turnover due to increased electrophilicity of the boron center.
Frustrated Lewis Pairs Highly acidic component for small molecule activationEnhanced ability to activate substrates like H₂ and CO₂ in metal-free hydrogenations.

Transient Directing Groups in C-H Functionalization

A largely unexplored area for this compound is its use as a transient directing group in C-H functionalization reactions. In this approach, the boronic acid reversibly binds to a substrate, positioning a transition metal catalyst for site-selective C-H activation. snnu.edu.cnnih.gov The ortho-hydroxyl group of this compound could serve as an anchor point for such reversible interactions. The strong electron-withdrawing effect of the fluorine atoms would render the boronic acid a poor nucleophile in competing cross-coupling reactions, thereby favoring its role as a directing group. This could enable novel and efficient syntheses of complex molecules by functionalizing previously inaccessible C-H bonds.

Advanced Materials: Water-Stable Boroxines and Supramolecular Assemblies

Boronic acids can undergo dehydration to form six-membered boroxine (B1236090) rings. While typically unstable in water, boroxines derived from ortho-hydroxyphenylboronic acids have been shown to exhibit remarkable hydrolytic stability. nih.gov This is attributed to the participation of the ortho-hydroxyl group in the boroxine structure. This compound is therefore a prime candidate for the formation of exceptionally stable boroxines, which can serve as building blocks for robust, self-healing hydrogels and other dynamic covalent materials. The fluorine substituents would further enhance the stability and modulate the material's properties.

The capacity of the boronic acid and hydroxyl groups to form strong hydrogen bonds also suggests potential applications in supramolecular chemistry. nih.gov It can be used to construct complex, self-assembled architectures like Covalent Organic Frameworks (COFs) or other crystalline materials with tailored electronic and porous properties.

Table 2: Potential Applications in Niche Material Science Fields
Niche FieldSpecific ApplicationKey Feature of this compound
Dynamic Covalent Chemistry Monomer for water-stable, self-healing polymersThe ortho-hydroxyl group is predicted to facilitate the formation of hydrolytically stable boroxine crosslinks.
Supramolecular Chemistry Building block for Covalent Organic Frameworks (COFs)Strong hydrogen bonding capacity and defined geometry for creating porous, crystalline materials.
Crystal Engineering Formation of ordered molecular complexesAbility of the –B(OH)₂ moiety to act as both a hydrogen bond donor and acceptor. nih.gov

Chemical Biology: Enhanced Acidity Fluorescent Probes

In the realm of chemical biology, phenylboronic acids are extensively used in the design of fluorescent sensors for saccharides and other diol-containing biomolecules. nih.govsciengine.comnih.gov The binding affinity and sensing mechanism of these probes are highly dependent on the pKa of the boronic acid. The significantly increased Lewis acidity of this compound suggests it could be a superior building block for a new generation of fluorescent probes. mdpi.com These probes would be expected to operate at lower pH ranges and exhibit higher binding affinities for their targets, enabling more sensitive detection in biological systems. The ortho-hydroxyl group also offers a convenient site for tethering fluorophores, allowing for rational probe design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,3-difluoro-6-hydroxyphenyl)boronic acid, and how can purity be ensured?

  • Methodology : Synthesis typically involves halogen-metal exchange or Miyaura borylation using palladium catalysts. For fluorinated aryl boronic acids, protecting the hydroxyl group (e.g., with methoxymethoxy) during synthesis is critical to prevent side reactions . Post-synthesis, purification via recrystallization or chromatography is recommended. Purity (>95%) can be verified via HPLC or 1H^1H/19F^{19}F-NMR, with boronic acid dimer peaks (e.g., ~7.90 ppm in 1H^1H-NMR) indicating structural integrity .

Q. How can the structure and purity of this compound be characterized?

  • Methodology :

  • NMR : 1H^1H-NMR detects aromatic protons (split by fluorine coupling) and hydroxyl protons (broad peak at ~5–6 ppm). 19F^{19}F-NMR confirms fluorine positions (e.g., δ -110 to -150 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (expected: ~190 g/mol) .
  • XRD : Crystallography resolves steric effects from fluorine substituents and hydrogen bonding .

Q. What are the key reactivity patterns in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : The hydroxyl group requires protection (e.g., as a silyl ether) to prevent boronic acid self-condensation. Fluorine substituents enhance electrophilicity at the para position, directing coupling to electron-deficient partners. Optimize base (e.g., K2_2CO3_3) and solvent (e.g., DMF/H2 _2O) to minimize hydrolysis .

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this boronic acid in aqueous systems?

  • Methodology : Stability studies using UV-Vis or 1H^1H-NMR reveal degradation pathways. At pH > 10, H2_2O2_2-mediated oxidation converts boronic acids to phenols (e.g., rate constant ~0.0586 s1^{-1}), with an isosbestic point at 330 nm . Below pH 7, dimerization via hydrogen bonding reduces reactivity .
  • Data :

pHDegradation Half-Life (h)Major Product
6.9>48Dimer
11.02.5Phenol

Q. What role does this compound play in designing boronic acid-based therapeutics?

  • Methodology : Fluorine enhances metabolic stability and membrane permeability. The hydroxyl group allows conjugation to drug carriers (e.g., via ester linkages). In anticancer studies, boronic acids inhibit proteasomes or act as kinase inhibitors. Screen activity in glioblastoma cells using MTT assays, noting IC50_{50} values .

Q. How can its thermal stability inform material science applications?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures. Fluorinated aryl boronic acids typically degrade above 240°C, but substituents like hydroxyl reduce stability. Compare with analogs (e.g., pyrene-1-boronic acid stable to 600°C) .

Q. What strategies enhance its utility in glucose-sensing hydrogels?

  • Methodology : Incorporate into poly(vinyl alcohol) hydrogels via boronate-diol ester formation. The difluoro-hydroxyphenyl group improves binding affinity for glucose (Kd_d ~1–10 mM). Monitor swelling ratios and fluorescence quenching in response to glucose .

Contradictions and Resolutions

  • Stability vs. Reactivity : While fluorination increases electrophilicity for cross-coupling, it may reduce thermal stability. Resolve by optimizing protecting groups (e.g., MOM protection for hydroxyl) during high-temperature reactions .
  • Biological Activity : Some studies report boronic acids as protease inhibitors, while others highlight cytotoxicity. Use structure-activity relationship (SAR) studies to differentiate mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.